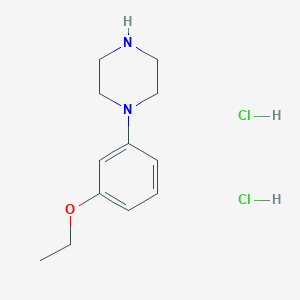

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride

描述

属性

IUPAC Name |

1-(3-ethoxyphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-2-15-12-5-3-4-11(10-12)14-8-6-13-7-9-14;;/h3-5,10,13H,2,6-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVNSMPJFBRWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution Route

- Starting Materials: 3-Ethoxyaniline or 3-ethoxy-substituted phenyl halide (e.g., 3-ethoxychlorobenzene) and piperazine.

- Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or ethanol under reflux conditions.

- Catalysts/Base: A base such as potassium carbonate or triethylamine may be used to facilitate the nucleophilic substitution.

- Process: Piperazine acts as a nucleophile attacking the electrophilic aromatic carbon bearing a leaving group (halide or diazonium intermediate), forming the 1-(3-ethoxy-phenyl)piperazine intermediate.

- Purification: The crude product is purified by recrystallization or chromatography.

Salt Formation

- The free base 1-(3-ethoxy-phenyl)piperazine is dissolved in an appropriate solvent (e.g., ethanol or water).

- Hydrochloric Acid Addition: An excess of hydrochloric acid is added slowly to the solution to precipitate the dihydrochloride salt.

- Isolation: The salt is isolated by filtration, washed with cold solvent, and dried under vacuum to yield pure this compound.

Alternative Synthetic Routes (Patent Insights)

- Analogous preparation methods for related piperazine derivatives involve the reaction of piperazine mono-hydrochloride with haloalkoxy intermediates, as seen in the preparation of other substituted piperazines.

- Hydrogenation and reductive amination steps are sometimes employed for related phenylpiperazine compounds to improve purity and yield.

- The use of solvents like tetrahydrofuran (THF), ethyl acetate, or ethanol is common, with temperature control (ambient to reflux) critical for reaction efficiency.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | 3-Ethoxyaniline or 3-ethoxyphenyl halide + Piperazine; base (K2CO3 or Et3N); solvent DMF or EtOH; reflux | Formation of 1-(3-ethoxy-phenyl)piperazine free base |

| Purification | Recrystallization or chromatography | Removes unreacted starting materials and impurities |

| Salt formation | Hydrochloric acid addition in EtOH or water | Precipitates dihydrochloride salt for isolation |

| Drying | Vacuum drying at 50-90°C | Yields pure dihydrochloride salt |

Research Findings and Process Optimization

- Purity Enhancement: Use of piperazine mono-hydrochloride intermediates can reduce disubstituted impurities and improve product purity.

- Environmental and Cost Considerations: Processes employing water or ethanol as solvents with minimal use of hazardous reagents are preferred for greener synthesis.

- Industrial Scale-Up: Reaction molar ratios and solvent volumes are optimized to maximize yield and minimize waste, with filtration and recrystallization steps adapted for large-scale production.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and confirm endpoint, ensuring consistent quality.

Summary of Preparation Method Analysis

The preparation of this compound involves well-established organic synthesis techniques centered on nucleophilic substitution of piperazine with a 3-ethoxy-substituted aromatic precursor, followed by salt formation with hydrochloric acid. The process benefits from:

- Use of piperazine mono-hydrochloride intermediates to improve selectivity.

- Mild reaction conditions with environmentally benign solvents.

- Purification steps such as recrystallization to achieve high purity.

- Analytical controls like HPLC for quality assurance.

These methods are supported by diverse patent disclosures and scientific literature, ensuring the preparation is suitable for both laboratory and industrial scales.

化学反应分析

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : Research indicates that this compound may exhibit potential as a therapeutic agent for neurological disorders. Its ability to modulate neurotransmitter systems, particularly dopaminergic and serotonergic pathways, suggests applications in treating conditions like depression and anxiety disorders.

- Antimicrobial and Antiviral Properties : Studies have shown that 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride possesses antimicrobial and antiviral activities, making it a candidate for the development of new antimicrobial agents.

2. Chemical Synthesis

- Building Block for Complex Molecules : It serves as an important intermediate in the synthesis of more complex organic compounds. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for diverse synthetic pathways .

3. Biological Studies

- Mechanism of Action : The compound interacts with specific molecular targets, influencing neurotransmitter release and uptake. This modulation can lead to significant physiological effects, including mood alterations and cognitive changes .

4. Materials Science

- Development of New Materials : this compound is being explored for its potential in developing new materials due to its unique chemical properties. Its role in organic electronics and other advanced materials is an area of ongoing research.

Case Studies

A few notable studies have focused on the applications of this compound:

- Neuropharmacological Studies : A study examined the effects of this compound on serotonin receptors, revealing its potential as an antidepressant by enhancing serotonin activity in the brain .

- Antimicrobial Activity Assessment : Another research effort evaluated its efficacy against various bacterial strains, demonstrating significant antimicrobial properties that warrant further exploration for therapeutic use .

- Synthesis Optimization : Research has focused on optimizing synthetic routes for producing this compound with higher yields and purity, emphasizing its importance in pharmaceutical applications .

作用机制

The mechanism of action of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound may act as an agonist or antagonist at certain receptors, influencing the release and uptake of neurotransmitters. This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Features

Piperazine derivatives vary primarily in their aryl substituents, which dictate receptor affinity and pharmacokinetics. Below is a comparative analysis of key analogs:

Notes:

- Substituent Position : The 3-ethoxy group in this compound may confer unique steric and electronic effects compared to para-substituted analogs like 1-(4-methoxyphenyl)-piperazine .

- Electron Effects : Electron-withdrawing groups (e.g., CF₃ in TFMPP) enhance binding to serotonin receptors, while electron-donating groups (e.g., methoxy) modulate selectivity .

Pharmacological Activities

Anticancer Potential

- 1-(3-Ethoxy-phenyl)-piperazine derivatives are explored as aryl piperazine groups in imatinib-like anticancer agents.

- Trimetazidine dihydrochloride exhibits anti-ischemic properties but lacks direct anticancer activity, highlighting how substituents redirect therapeutic focus .

Neuropsychiatric Effects

- TFMPP and 1-(4-methoxyphenyl)-piperazine act as serotonin receptor agonists with stimulant effects, whereas 1-(3-Ethoxy-phenyl)-piperazine’s ethoxy group may reduce CNS penetration compared to methoxy analogs .

Antihistamine Activity

- Buclizine and meclizine dihydrochloride demonstrate H1 receptor antagonism due to bulky aryl groups (e.g., 4-chlorophenyl), a feature absent in 1-(3-Ethoxy-phenyl)-piperazine .

生物活性

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride is a synthetic compound belonging to the piperazine class, which has gained attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula: C₁₂H₁₈Cl₂N₂O

- Molecular Weight: Approximately 206.28 g/mol

- Structure Characteristics: The compound features a piperazine ring substituted with a 3-ethoxyphenyl group, enhancing its solubility and reactivity in biological systems.

This compound exhibits its biological activity primarily through interactions with neurotransmitter systems. Its mechanism includes:

- Dopaminergic and Serotonergic Modulation: The compound acts as an agonist or antagonist at various serotonin (5-HT) and dopamine receptors, influencing neurotransmitter release and uptake. This modulation can lead to alterations in mood, cognition, and behavior.

Antihistaminic Properties

Research indicates that this compound possesses significant antihistaminic activity. It serves as an important intermediate in the synthesis of antihistamine drugs such as cetirizine, which is effective in treating allergic reactions .

Neuropharmacological Effects

Studies have shown that this compound can influence levels of key neurotransmitters:

- Dopamine (DA)

- Serotonin (5-HT)

- Norepinephrine (NA)

Increased levels of these neurotransmitters can lead to both therapeutic effects and potential adverse reactions, including serotonin syndrome or cardiovascular issues .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.

Study on Neurotransmitter Levels

A study evaluating the pharmacological profile of piperazine derivatives noted that compounds similar to this compound could significantly increase neurotransmitter levels, leading to various behavioral outcomes. The study highlighted the dual nature of such compounds, capable of eliciting both desired therapeutic effects and adverse reactions .

Synthesis and Biological Activity Correlation

Another research effort focused on synthesizing a series of piperazine derivatives, including this compound. The findings indicated that structural modifications could enhance receptor affinity and selectivity, impacting the biological activity significantly .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Ethoxy-phenyl)-piperazine dihydrochloride | Similar piperazine structure with para ethoxy group | Different receptor selectivity |

| 1-(3-Methoxy-phenyl)-piperazine dihydrochloride | Contains a methoxy group instead of ethoxy | Potentially different pharmacological properties |

| 1-(2-Ethoxy-phenyl)-piperazine dihydrochloride | Ethoxy group at the ortho position | Unique steric effects influencing biological activity |

This table illustrates how variations in substitution patterns on the piperazine ring can lead to significant differences in biological activity and receptor interactions.

常见问题

Q. Basic Research Focus

- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation or skin contact. The compound is hygroscopic; minimize exposure to moisture .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C. Stability tests indicate decomposition at >225°C, but prolonged storage at room temperature may lead to chloride dissociation .

What analytical techniques are recommended for verifying the purity and structural integrity of this compound in pharmacological studies?

Q. Advanced Research Focus

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) mobile phase resolves impurities .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.2 ppm) and piperazine carbons (δ 45–55 ppm) confirm substitution patterns .

- Mass Spectrometry : ESI-MS (m/z 269 [M+H]⁺) validates molecular weight .

- Elemental Analysis : Chloride content (theoretical: ~26.7%) ensures stoichiometric hydrochloride formation .

How can molecular docking studies predict the biological activity of derivatives, and what parameters are critical for validation?

Q. Advanced Research Focus

- Target Selection : Prioritize receptors with known piperazine interactions (e.g., serotonin 5-HT₁A/₂C or dopamine D₂ receptors) .

- Docking Workflow :

- Validation : Compare docking results with in vitro assays (e.g., radioligand binding) to resolve discrepancies between predicted and observed IC₅₀ values .

How do structural modifications (e.g., substituent changes on the phenyl ring) affect the compound’s physicochemical and pharmacological properties?

Q. Advanced Research Focus

- Electron-Withdrawing Groups (e.g., Cl): Increase metabolic stability but may reduce solubility. Example: 3-chloro derivatives show enhanced receptor affinity but require co-solvents (DMSO) for in vitro assays .

- Electron-Donating Groups (e.g., OCH₃): Improve water solubility but shorten plasma half-life due to rapid Phase II metabolism .

- Steric Effects : Bulkier substituents (e.g., benzodioxane) enhance selectivity for α₁-adrenergic receptors but complicate synthesis .

What strategies mitigate contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C), which affect protonation states and binding kinetics .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., de-ethoxy metabolites) that may skew IC₅₀ measurements .

- Species Differences : Cross-validate results in human-derived cell lines (e.g., HEK293) and animal models (e.g., rat cortical membranes) .

What computational tools are suitable for predicting the compound’s ADMET properties?

Q. Advanced Research Focus

- SwissADME : Predicts moderate BBB permeability (TPSA = 45 Ų) and GI absorption (>80%) but flags P-glycoprotein efflux risks .

- ProTox-II : Suggests low hepatotoxicity (LD₅₀ = 500 mg/kg in rats) but potential CYP3A4 inhibition, necessitating drug-interaction studies .

- MD Simulations : Reveal conformational flexibility of the piperazine ring, influencing off-target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。